5-methyl-3-(trifluoromethyl)piperidin-2-one, Mixture of diastereomers
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Overview
Description
5-methyl-3-(trifluoromethyl)piperidin-2-one, Mixture of diastereomers, is a compound of interest in various fields of chemistry and industry. This compound features a piperidinone ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 3-position. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(trifluoromethyl)piperidin-2-one typically involves the introduction of the trifluoromethyl group and the methyl group onto a piperidinone scaffold. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The methyl group can be introduced via alkylation reactions using methyl halides or methyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(trifluoromethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-methyl-3-(trifluoromethyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-(trifluoromethyl)piperidin-2-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)piperidin-2-one: Lacks the methyl group at the 5-position.
5-methylpiperidin-2-one: Lacks the trifluoromethyl group at the 3-position.
3-methyl-5-(trifluoromethyl)piperidin-2-one: Similar structure but different substitution pattern.
Uniqueness
5-methyl-3-(trifluoromethyl)piperidin-2-one is unique due to the presence of both the trifluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The mixture of diastereomers adds another layer of complexity, potentially leading to different stereochemical interactions and properties.
Properties
CAS No. |
2639418-94-1 |
---|---|
Molecular Formula |
C7H10F3NO |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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